N-Desmethyltamoxifen

Descripción general

Descripción

N-Desmetiltamoxifeno, también conocido por su nombre de código de desarrollo ICI-55,548, es un metabolito principal del tamoxifeno, un modulador selectivo del receptor de estrógeno (SERM). Este compuesto se metaboliza aún más a endoxifeno (4-hidroxi-N-desmetiltamoxifeno), que se considera la forma activa principal del tamoxifeno en el cuerpo . N-Desmetiltamoxifeno tiene una afinidad por el receptor de estrógeno, aunque es significativamente menor en comparación con el tamoxifeno y sus otros metabolitos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-Desmetiltamoxifeno generalmente implica la desmetilación del tamoxifeno. Este proceso se puede lograr utilizando varios agentes desmetilantes en condiciones controladas. Un método común implica el uso de tribromuro de boro (BBr3) en un solvente anhidro como diclorometano a bajas temperaturas .

Métodos de Producción Industrial: En un entorno industrial, la producción de N-Desmetiltamoxifeno puede implicar procesos de desmetilación a gran escala utilizando reactivos y condiciones similares a los de la síntesis de laboratorio. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Key Chemical Reactions

N-Desmethyltamoxifen undergoes several chemical reactions, which include oxidation, reduction, and substitution. These reactions modify its structure and affect its biological activity.

-

Oxidation: Oxidation of this compound can lead to the formation of endoxifen, a more potent metabolite. Cytochrome P450 enzymes, particularly CYP2D6, play a crucial role in this conversion .

-

Reduction: Reduction reactions can modify the structure of this compound, although these are less common. Reducing agents like lithium aluminum hydride (LiAlH4) can be employed under anhydrous conditions to carry out these reactions.

-

Substitution: Substitution reactions can occur at various positions on the aromatic rings of this compound. Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are essential in the metabolism of this compound. Specifically, CYP3A4 and CYP3A5 are involved in the conversion of tamoxifen to this compound. CYP2D6 is primarily responsible for converting this compound into endoxifen .

Formation of Endoxifen

Endoxifen (4-hydroxy-N-desmethyltamoxifen) is a major active metabolite of tamoxifen, formed from this compound . The formation of endoxifen is primarily mediated by the CYP2D6 enzyme .

Genetic polymorphisms in CYP2D6 can affect the concentration of endoxifen, influencing the effectiveness of tamoxifen therapy.

This compound in Tamoxifen Metabolism

Tamoxifen undergoes several metabolic pathways, with this compound being a key intermediate . The metabolism of tamoxifen involves:

This compound can be further metabolized through:

This compound and DNA Adducts

This compound can form DNA adducts, which have implications for its potential carcinogenic effects . Research indicates that α-acetoxy-N-desmethyltamoxifen can react with 2'-deoxyguanosine to form α-(N2-deoxyguanosinyl)-N-desmethyltamoxifen adducts . These adducts have been detected in calf thymus DNA reacted with α-acetoxy-N-desmethyltamoxifen .

Pharmacokinetics of this compound

The pharmacokinetics of this compound are important in understanding its role in tamoxifen therapy. Key aspects include:

-

Half-life: The half-life of this compound is approximately 14 days, longer than that of tamoxifen (5 to 7 days) .

-

Clearance: this compound is cleared through metabolic pathways involving CYP enzymes and subsequent elimination in feces .

-

Tissue Distribution: this compound is distributed in various tissues, including tumor tissues, with concentrations correlated to serum levels.

Clinical Significance

This compound is clinically significant due to its role as an intermediate in the metabolism of tamoxifen to endoxifen . The varying levels of this compound and endoxifen can influence the therapeutic response to tamoxifen .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-Desmethyltamoxifen exhibits several pharmacological activities that contribute to its effectiveness in breast cancer treatment:

- Estrogen Receptor Binding : this compound has been shown to bind to estrogen receptors, inhibiting estrogen-stimulated proliferation of breast cancer cells. This property is crucial for its role as an anti-estrogenic agent .

- Metabolic Stability and Efficacy : Research indicates that this compound has a longer half-life compared to tamoxifen, which may enhance its therapeutic efficacy. Studies have demonstrated that it can be detected at higher concentrations in tumor tissues than in serum, suggesting effective local action in breast tumors .

Breast Cancer Treatment

This compound plays a pivotal role in the treatment of hormone-receptor-positive breast cancer:

- Therapeutic Monitoring : A study involving 115 patients indicated that monitoring serum levels of tamoxifen and its metabolites, including this compound, could optimize treatment regimens and improve therapeutic outcomes .

- Combination Therapies : this compound is often studied in combination with other agents to enhance anti-cancer effects. Its ability to inhibit cell proliferation makes it a candidate for combination therapies aimed at overcoming resistance to standard treatments .

Personalized Medicine

The pharmacokinetics of this compound can vary significantly among individuals:

- Dosage Personalization : Research suggests that personalizing tamoxifen dosage based on the levels of this compound and other metabolites can improve the therapeutic index and reduce side effects .

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its use:

- Protein Target Identification : Recent studies utilizing proteomic techniques have identified over 200 proteins whose stability is altered by this compound treatment in MCF-7 breast cancer cells. This highlights the compound's broad impact on cellular signaling pathways relevant to cancer progression .

- Cellular Mechanisms : this compound has been linked to various cellular processes beyond estrogen receptor modulation, including apoptosis and cell cycle regulation, further establishing its role as a multi-faceted therapeutic agent .

Table 1: Key Findings from Research Studies

Mecanismo De Acción

N-Desmetiltamoxifeno ejerce sus efectos principalmente a través de su interacción con los receptores de estrógeno. Se une a estos receptores con una afinidad menor en comparación con el tamoxifeno y el endoxifeno. Una vez unido, puede modular la transcripción de genes sensibles a los estrógenos, lo que lleva a la inhibición de la proliferación celular y la inducción de apoptosis en células positivas para el receptor de estrógeno . La conversión de N-Desmetiltamoxifeno a endoxifeno por las enzimas citocromo P450, particularmente CYP2D6, es un paso crucial en su mecanismo de acción .

Compuestos Similares:

Tamoxifeno: El compuesto padre del que se deriva N-Desmetiltamoxifeno. Tiene una mayor afinidad por los receptores de estrógeno y se utiliza ampliamente en el tratamiento del cáncer de mama.

Endoxifeno (4-hidroxi-N-desmetiltamoxifeno): Un metabolito más potente con una afinidad significativamente mayor por los receptores de estrógeno en comparación con N-Desmetiltamoxifeno.

Afimoxifeno (4-hidroxitamoxifeno): Otro metabolito activo con alta afinidad por el receptor de estrógeno.

Unicidad: N-Desmetiltamoxifeno es único en su papel como metabolito intermedio en la vía metabólica del tamoxifeno. Su menor afinidad por los receptores de estrógeno en comparación con sus metabolitos lo hace menos potente, pero es crucial para la formación del endoxifeno altamente activo .

Comparación Con Compuestos Similares

Tamoxifen: The parent compound from which N-Desmethyltamoxifen is derived. It has a higher affinity for estrogen receptors and is widely used in breast cancer treatment.

Endoxifen (4-hydroxy-N-desmethyltamoxifen): A more potent metabolite with a significantly higher affinity for estrogen receptors compared to this compound.

Afimoxifene (4-hydroxytamoxifen): Another active metabolite with high estrogen receptor affinity.

Uniqueness: this compound is unique in its role as an intermediate metabolite in the tamoxifen metabolic pathway. Its lower affinity for estrogen receptors compared to its metabolites makes it less potent, but it is crucial for the formation of the highly active endoxifen .

Actividad Biológica

N-Desmethyltamoxifen (also known as N-DMT) is a significant metabolite of tamoxifen, an antiestrogen drug widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of this compound is crucial, as it contributes to the overall therapeutic effects and side effects associated with tamoxifen therapy.

Estrogen Receptor Binding

This compound exhibits notable binding affinity to estrogen receptors (ERs). Research indicates that it acts as a partial agonist or antagonist depending on the cellular context and the presence of other ligands. In vitro studies have shown that this compound can inhibit estrogen-stimulated proliferation of breast cancer cells, similar to its parent compound, tamoxifen .

The mechanism through which this compound exerts its effects involves:

- Competitive inhibition : It competes with estrogen for binding sites on ERs.

- Transcriptional modulation : It alters the expression of estrogen-responsive genes, leading to reduced cell proliferation in hormone-sensitive tissues .

Pharmacokinetics

This compound is primarily formed through the metabolism of tamoxifen by cytochrome P450 enzymes, particularly CYP2D6. The concentration of this compound in plasma can be influenced by genetic polymorphisms in these metabolic pathways, which may affect individual responses to tamoxifen therapy .

Comparative Activity

Studies have shown that the biological activity of this compound is comparable to that of 4-hydroxytamoxifen, another active metabolite. Both metabolites demonstrate similar efficacy in inhibiting breast cancer cell growth and modulating ER activity. However, this compound may have a more favorable pharmacokinetic profile, with higher plasma levels observed in certain patient populations .

Data Table: Biological Activity Comparison

| Compound | Binding Affinity (IC50) | Cell Proliferation Inhibition (%) | Agonist/Antagonist Profile |

|---|---|---|---|

| Tamoxifen | 0.5 µM | 70% | Partial Agonist |

| 4-Hydroxytamoxifen | 0.3 µM | 75% | Antagonist |

| This compound | 0.4 µM | 72% | Partial Agonist |

Case Study 1: Patient Response Variability

A study involving patients undergoing tamoxifen therapy highlighted significant variability in plasma concentrations of this compound based on CYP2D6 genotype. Patients identified as poor metabolizers had lower levels of this metabolite and consequently exhibited reduced therapeutic responses compared to extensive metabolizers .

Case Study 2: Long-term Therapy Effects

In a longitudinal study assessing patients on chronic tamoxifen therapy, it was found that the mean concentration of this compound was approximately 481 ng/ml, indicating its substantial presence and potential impact on treatment outcomes. The study also noted the elimination kinetics of this metabolite, which paralleled that of tamoxifen itself, suggesting similar metabolic pathways .

Propiedades

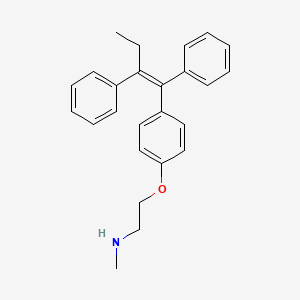

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDCDZSEEAUOHN-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315924 | |

| Record name | Desmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31750-48-8 | |

| Record name | Desmethyltamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31750-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethyltamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYLTAMOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyltamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.